(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid
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Description
(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
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Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the chemical structure of interest, is used extensively to protect hydroxy-groups in organic synthesis. It offers compatibility with a variety of acid- and base-labile protecting groups. This flexibility allows for the selective removal of the Fmoc group under mild conditions while preserving other sensitive functionalities within the molecule, demonstrating its utility in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Synthesis of Heterocyclic Compounds
The structure is foundational in the development of new synthetic approaches to heterocyclic compounds. For instance, research into pyrano[2,3-c]pyrrole derivatives explores the chemical reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science. These studies contribute to our understanding of heterocyclic chemistry and the potential for creating novel compounds with unique properties (Vydzhak & Panchishin, 2008).
Facilitating Solid-Phase Synthesis
The molecule also plays a crucial role in solid-phase synthesis strategies, particularly in the facile synthesis of N-substituted hydroxamic acids. These acids are significant due to their biological activity, including roles as enzyme inhibitors and potential therapeutic agents. The efficient synthesis of structurally diverse N-substituted hydroxamic acids underscores the versatility and utility of the compound in advancing synthetic methodologies (Mellor & Chan, 1997).
Contributions to Macromolecular Chemistry
Further, the compound's structural framework is instrumental in the synthesis of new aromatic polyamides with unique properties, such as enhanced solubility and thermal stability. These materials are of interest for their potential applications in high-performance polymers and advanced materials, showcasing the role of the compound in facilitating the development of new macromolecular structures (Hsiao, Yang, & Lin, 1999).
Properties
IUPAC Name |
(2S,4aS,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-22(26)20-10-9-14-11-24(12-21(14)29-20)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGCXSTELCIEI-WVFSVQOHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]2[C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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